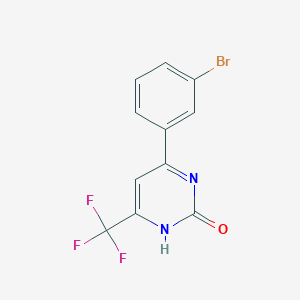
3-(4-Fluoro-7-methyl-3-indolyl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-7-methyl-3-indolyl)propanoic Acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a fluorine atom at the 4th position and a methyl group at the 7th position of the indole ring, along with a propanoic acid side chain at the 3rd position. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-7-methyl-3-indolyl)propanoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 7-methylindole.
Formation of Indole Derivative: The 4-fluoroaniline undergoes a series of reactions to form the indole ring structure. This can involve cyclization reactions using reagents like phosphoric acid or methanesulfonic acid.
Introduction of Propanoic Acid Side Chain: The propanoic acid side chain is introduced through alkylation reactions. This can be achieved using reagents like bromoacetic acid or its derivatives.
Final Product Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluoro-7-methyl-3-indolyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
3-(4-Fluoro-7-methyl-3-indolyl)propanoic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoro-7-methyl-3-indolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic Acid: A naturally occurring plant hormone with similar indole structure but different functional groups.
4-Fluoroindole: A simpler indole derivative with a fluorine atom at the 4th position.
7-Methylindole: An indole derivative with a methyl group at the 7th position.
Uniqueness
3-(4-Fluoro-7-methyl-3-indolyl)propanoic Acid is unique due to the combination of fluorine and methyl substituents on the indole ring along with the propanoic acid side chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C12H12FNO2 |
|---|---|
Peso molecular |
221.23 g/mol |
Nombre IUPAC |
3-(4-fluoro-7-methyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H12FNO2/c1-7-2-4-9(13)11-8(3-5-10(15)16)6-14-12(7)11/h2,4,6,14H,3,5H2,1H3,(H,15,16) |
Clave InChI |
JTNAVVIXOADUGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)F)C(=CN2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


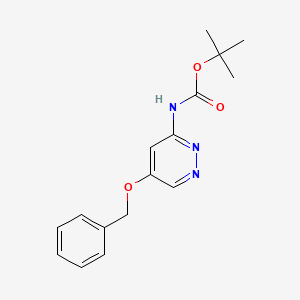
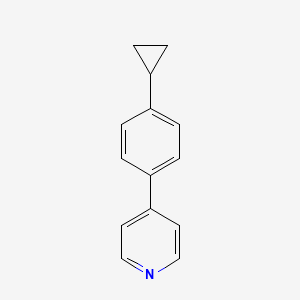
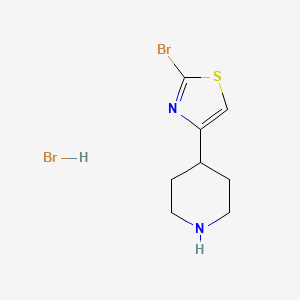

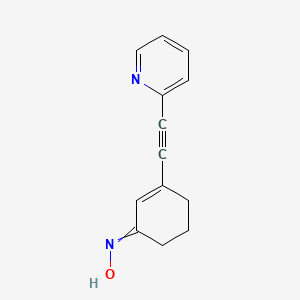
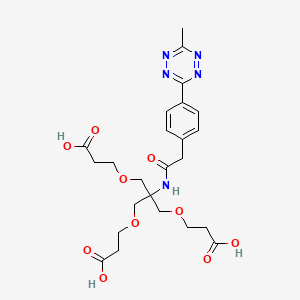
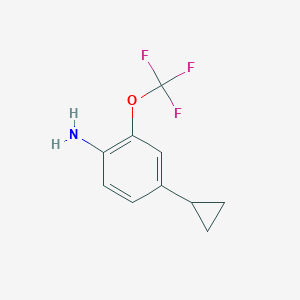
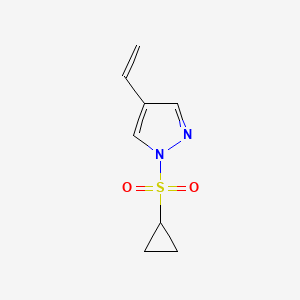
![1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)
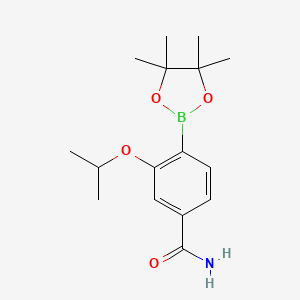
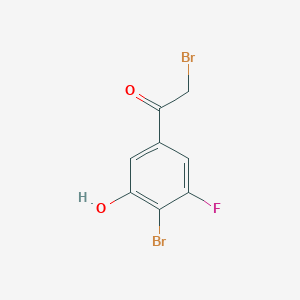
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718576.png)
